Morpholine oleate

Description

The exact mass of the compound Morpholine oleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine oleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine oleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

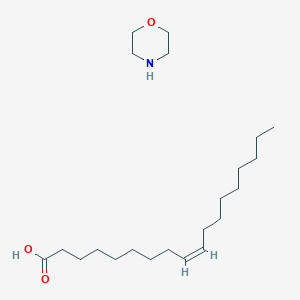

IUPAC Name |

morpholine;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,1-4H2/b10-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBYGXRLQQDHH-KVVVOXFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893133 |

Source

|

| Record name | Morpholine 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1095-66-5 |

Source

|

| Record name | Morpholine oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, compound with morpholine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FR3T549O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of Morpholine Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of morpholine oleate, a versatile oleochemical with applications in various scientific and industrial fields, including as a corrosion inhibitor and surfactant. This document details a standard laboratory synthesis protocol, purification techniques, and comprehensive characterization methods.

Synthesis of Morpholine Oleate

Morpholine oleate is synthesized via an acid-base neutralization reaction between morpholine and oleic acid. The reaction involves the protonation of the nitrogen atom in the morpholine ring by the carboxylic acid group of oleic acid, forming an ammonium carboxylate salt.

Experimental Protocol: Laboratory Scale

This protocol describes the synthesis of morpholine oleate on a laboratory scale.

Materials:

-

Oleic Acid (C₁₈H₃₄O₂, M.W. 282.47 g/mol )

-

Morpholine (C₄H₉NO, M.W. 87.12 g/mol )

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (e.g., 28.25 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

While stirring, slowly add an equimolar amount of morpholine (e.g., 8.71 g, 0.1 mol) to the solution. The reaction is exothermic.

-

Heat the reaction mixture to 110°C and maintain a gentle reflux for 4-6 hours to ensure the reaction goes to completion.[1]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Remove the toluene solvent using a rotary evaporator under reduced pressure.

-

The resulting crude morpholine oleate can be further purified.

Purification

To achieve high purity, the crude morpholine oleate can be purified using one of the following methods:

-

Vacuum Distillation: This method is effective for removing any remaining volatile impurities.[1]

-

Vacuum Drying: To remove residual water and solvent, the product can be dried under vacuum.[1]

-

Liquid-Liquid Extraction: This technique can separate the product from unreacted starting materials using a system of immiscible solvents.[1]

Synthesis Workflow

References

Morpholine Oleate: A Technical Guide to its Solubility and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine oleate, the salt formed from morpholine and oleic acid, is a compound of interest in various industrial and pharmaceutical applications due to its surfactant and corrosion-inhibiting properties.[1] A comprehensive understanding of its solubility in different solvents is crucial for formulation development, synthesis, and purification processes. This technical guide provides an in-depth overview of the known solubility characteristics of morpholine oleate, detailed experimental protocols for its solubility determination, and a summary of its synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in their own laboratories.

Introduction to Morpholine Oleate

Morpholine oleate is an amine salt with the chemical formula C22H43NO3.[2] It is formed through the neutralization reaction of morpholine, a heterocyclic amine, and oleic acid, a monounsaturated fatty acid.[3] This compound combines the properties of both parent molecules, exhibiting surface-active properties that make it useful as an emulsifier.[4] Morpholine and its salts with fatty acids are also utilized as corrosion inhibitors.[1] In the context of drug development, understanding the solubility of such compounds is paramount for designing effective delivery systems and formulations.[5]

Solubility of Morpholine Oleate

Qualitative Solubility Profile

Therefore, morpholine oleate is expected to exhibit amphiphilic properties, having some degree of solubility in both polar and nonpolar solvents. Its solubility will be influenced by the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL) for morpholine oleate in a range of common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of Morpholine Oleate ( g/100 mL at 25°C) |

| Water | H₂O | 80.1 | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Chloroform | CHCl₃ | 4.8 | Data not available |

| n-Hexane | C₆H₁₄ | 1.9 | Data not available |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment

-

Morpholine Oleate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of morpholine oleate.

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Samples: Accurately weigh an excess amount of morpholine oleate into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid at the bottom of the vial. Filter the aliquot through a syringe filter to remove any remaining particulate matter. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of morpholine oleate in the diluted sample using a validated and calibrated analytical method, such as HPLC or GC. The choice of method will depend on the physicochemical properties of morpholine oleate and the solvent used.

-

Calculation: Calculate the solubility of morpholine oleate in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Synthesis of Morpholine Oleate

Morpholine oleate is typically synthesized through a straightforward acid-base neutralization reaction between morpholine and oleic acid.[3]

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of morpholine oleate.

Caption: Synthesis workflow for morpholine oleate.

Example Laboratory-Scale Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of oleic acid in a suitable solvent, such as toluene.

-

Reaction: Slowly add one molar equivalent of morpholine to the oleic acid solution while stirring. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the morpholine oleate product. Further purification, if necessary, can be achieved through techniques such as recrystallization or chromatography.

Applications in Research and Drug Development

The solubility data of morpholine oleate is critical for its application in various fields:

-

Formulation Science: Knowledge of solubility is essential for developing stable and effective formulations, such as emulsions, microemulsions, and nanoemulsions, where morpholine oleate can act as a surfactant.

-

Drug Delivery: For poorly water-soluble drugs, understanding the solubilizing capacity of excipients like morpholine oleate is key to enhancing bioavailability.

-

Process Chemistry: Solubility data guides the selection of solvents for synthesis, purification, and crystallization processes, optimizing yield and purity.

-

Corrosion Inhibition: In industrial applications, the solubility of morpholine oleate in different media affects its performance as a corrosion inhibitor.[1]

Conclusion

While direct quantitative solubility data for morpholine oleate remains elusive in the public domain, this technical guide provides a comprehensive framework for researchers and scientists to understand its qualitative solubility, and more importantly, to experimentally determine its solubility in a range of solvents. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable and reproducible data. Furthermore, the outlined synthesis procedure allows for the in-house preparation of morpholine oleate for research purposes. The generation of a comprehensive solubility profile for morpholine oleate will be a valuable contribution to the fields of pharmaceutical sciences, materials science, and chemical engineering.

References

- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Morpholine oleate | C22H43NO3 | CID 20838052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine oleate | 1095-66-5 | Benchchem [benchchem.com]

- 4. Morpholine [drugfuture.com]

- 5. US3274055A - Acid addition salts of morpholine ethanol - Google Patents [patents.google.com]

Toxicological Profile of Morpholine Oleic Acid Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Morpholine Oleic Acid Salt (MOAS). The document synthesizes available data on the acute, sub-chronic, and chronic toxicity of MOAS, as well as its genotoxic and reproductive effects. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for key toxicological studies are provided to aid in the understanding and replication of the findings. Additionally, this guide includes visualizations of experimental workflows and a proposed signaling pathway for MOAS-induced nephrotoxicity, rendered using the DOT language. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound.

Physicochemical Properties

Morpholine Oleic Acid Salt (CAS No. 1095-66-5) is the salt of the secondary amine morpholine and the fatty acid, oleic acid. It is utilized in various industrial applications, including as a corrosion inhibitor and as an emulsifier in wax coatings for fruits and vegetables.[1]

Toxicological Data

The toxicological assessment of morpholine oleic acid salt is primarily based on studies conducted in rodents. The salt form is often used in toxicological testing to mitigate the corrosive effects of morpholine alone.[2]

Acute Toxicity

| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |

| Morpholine | Rat | Oral | 1050 - 1900 mg/kg bw | [2] |

| Morpholine | Guinea Pig | Oral | 900 mg/kg bw | [2] |

| Morpholine | Rabbit | Dermal | 500 mg/kg bw | [2] |

| Morpholine | Rat | Inhalation | LC50 (4-hour) > 23.6 mg/L |

Table 1: Acute Toxicity Data for Morpholine

Sub-chronic Toxicity

A 13-week sub-chronic toxicity study of MOAS was conducted in B6C3F1 mice.[2]

| Parameter | Dose Levels (in drinking water) | Observed Effects | NOAEL | Reference |

| Body Weight | 2.5% | Reduced weight gains in both sexes (not statistically significant). | - | |

| Water Consumption | Dose-related decrease in both sexes. | - | ||

| Urinalysis | 0.6%, 1.25%, 2.5% | Significant elevation of specific gravity in males. | - | |

| 1.25%, 2.5% | Significant elevation of specific gravity in females. | - | ||

| Plasma Urea Nitrogen | 1.25%, 2.5% | Significant elevation in males. | - | |

| 0.6%, 1.25%, 2.5% | Significant elevation in females. | - | ||

| Relative Kidney Weight | 1.25%, 2.5% | Statistically significant dose-dependent increase in both sexes. | - | |

| Histopathology | 2.5% | Cloudy swelling of the proximal tubules of the kidneys in both sexes. | 400 mg/kg bw/day | [2] |

Table 2: Summary of 13-Week Sub-chronic Oral Toxicity Study of MOAS in Mice

Chronic Toxicity and Carcinogenicity

A combined chronic toxicity and carcinogenicity study of MOAS was performed in B6C3F1 mice.[3]

| Parameter | Dose Levels (in drinking water) | Observed Effects | Conclusion | Reference |

| Growth | 1.0% | Growth retardation in both sexes. | - | [3] |

| 0.25% | Growth retardation in females. | - | [3] | |

| Blood-Urea Nitrogen | 1.0% | Significant increase in males. | - | [3] |

| Histopathology | 1.0% | Significantly higher incidence of squamous-cell hyperplasia of the forestomach epithelium in males. | - | [3] |

| Carcinogenicity | 0.25% | Significantly reduced incidence of hepatocellular carcinoma in males. | No demonstrated carcinogenic effect at levels up to 1.0% in drinking water. | [3] |

| 1.0% | Trend towards reduced incidence of hepatocellular carcinoma in males. | [3] |

Table 3: Summary of Combined Chronic Toxicity and Carcinogenicity Study of MOAS in Mice

Genotoxicity

Direct and detailed genotoxicity studies on morpholine oleic acid salt are limited. However, a study on a morpholine fatty acid salt reported no mutagenic activity.

| Test | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA1535, TA1537, TA92, TA94, TA98, TA100 | With and without | Not mutagenic | [4] |

Table 4: Genotoxicity of a Morpholine Fatty Acid Salt

It is important to note that morpholine can be nitrosated to form N-nitrosomorpholine (NMOR), a known genotoxic carcinogen, in the presence of nitrites.[5]

Reproductive and Developmental Toxicity

A teratogenicity study of a 50% water solution of morpholine salts of fatty acids (oleic acid) was conducted in Wistar rats.[6]

| Parameter | Dose Levels (gavage) | Maternal Effects | Fetal Effects | NOAEL (Maternal) | NOAEL (Fetal) | Reference |

| Teratogenicity | 0, 234, 468, 936 mg/kg/day | Nasal discharge, dirty nose, and salivation at doses from 234 mg/kg/day. | No malformations or growth retardation observed. | < 234 mg/kg/day | 936 mg/kg/day | [6] |

Table 5: Teratogenicity Study of Morpholine Salts of Fatty Acids in Rats

Experimental Protocols

13-Week Sub-chronic Oral Toxicity Study in Mice

-

Test Substance: Morpholine oleic acid salt (MOAS).

-

Test Species: B6C3F1 mice.

-

Administration Route: In drinking water.

-

Dose Levels: 0%, 0.15%, 0.3%, 0.6%, 1.25%, and 2.5%.

-

Duration: 13 weeks.

-

Observations:

-

Body weight and water consumption were monitored.

-

Urine analysis was performed to measure specific gravity.

-

Blood samples were collected for plasma urea nitrogen analysis.

-

At termination, organs were weighed, and histopathological examinations were conducted.

-

Combined Chronic Toxicity and Carcinogenicity Study in Mice

-

Test Substance: Morpholine oleic acid salt (MOAS).

-

Test Species: B6C3F1 mice (50 males and 50 females per group).

-

Administration Route: In drinking water.

-

Dose Levels: 0%, 0.25%, and 1.0%.

-

Duration: Not explicitly stated, but typical for chronic/carcinogenicity studies (e.g., up to 2 years).

-

Observations:

-

Body weight was monitored.

-

Blood samples were collected for blood-urea nitrogen analysis.

-

At termination, a complete histopathological examination of organs was performed to assess for non-neoplastic and neoplastic lesions.

-

Teratogenicity Study in Rats

-

Test Substance: Morpholine salts of fatty acids (oleic acid, 50% water solution).

-

Test Species: Pregnant Wistar rats.

-

Administration Route: Gavage.

-

Dose Levels: 0, 234, 468, and 936 mg/kg/day.

-

Treatment Period: Gestation day 6 through 15.

-

Observations:

-

Maternal clinical signs were observed daily.

-

On gestation day 20, dams were sacrificed.

-

Fetuses were examined for external, visceral, and skeletal malformations and variations.

-

Visualizations

Experimental Workflow for Toxicity Studies

Caption: General workflow for in-vivo toxicity studies.

Proposed Signaling Pathway for MOAS-Induced Nephrotoxicity

Caption: Proposed mechanism of MOAS-induced nephrotoxicity.

Discussion and Conclusion

The available toxicological data for morpholine oleic acid salt indicates that the primary target organ for toxicity is the kidney, as evidenced by increased kidney weight, elevated blood urea nitrogen, and histopathological changes in the proximal tubules in mice.[2] The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week sub-chronic study in mice was determined to be 400 mg/kg bw/day.[2]

Chronic exposure to MOAS in mice did not demonstrate a carcinogenic effect.[3] A teratogenicity study in rats suggested no adverse effects on fetal development, although maternal toxicity was observed at the lowest dose tested.[6] Genotoxicity data for the salt is limited, but a study on a morpholine fatty acid salt was negative in the Ames test.[4] A significant consideration for the safety assessment of morpholine-containing compounds is the potential for the formation of the carcinogen N-nitrosomorpholine in the presence of nitrites.[5]

Further research would be beneficial to establish a definitive acute toxicity profile (LD50) for morpholine oleic acid salt and to conduct a more comprehensive battery of genotoxicity tests. Elucidating the precise molecular mechanisms underlying MOAS-induced nephrotoxicity would also be a valuable area of investigation.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijmrhs.com [ijmrhs.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Carcinogenicity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a versatile organic compound, is a constituent of numerous industrial products and a key structural motif in various pharmaceuticals. While morpholine itself has shown inadequate evidence of carcinogenicity, its potential for endogenous conversion to the carcinogenic N-nitrosomorpholine (NMOR) has raised significant safety concerns. This technical guide provides a comprehensive overview of the current state of knowledge regarding the carcinogenic potential of morpholine and its derivatives. It consolidates quantitative data from pivotal preclinical studies, details key experimental protocols for carcinogenicity assessment, and illustrates the critical signaling pathways involved in morpholine-related carcinogenesis. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the risks associated with morpholine-containing compounds.

Introduction to Morpholine and its Derivatives

Morpholine is a heterocyclic organic compound with the chemical formula O(CH₂)₄NH. It is widely used as a corrosion inhibitor, an intermediate in the synthesis of rubber accelerators, a component of waxes and polishes, and a building block in the synthesis of various pharmaceuticals.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer agents (e.g., gefitinib), antibiotics (e.g., linezolid), and anorectics (e.g., phendimetrazine).[3][4][5]

The primary concern regarding the safety of morpholine stems from its potential to form N-nitrosomorpholine (NMOR) in the presence of nitrosating agents, such as nitrites found in the diet and certain environmental conditions.[6] NMOR is a potent carcinogen in animal models.[7] This guide will delve into the evidence supporting the carcinogenicity of NMOR and discuss the available data on other morpholine derivatives.

Carcinogenicity of N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[7]

Quantitative Carcinogenicity Data

Numerous studies have demonstrated the dose-dependent carcinogenic effects of NMOR in various animal models. The liver is a primary target organ, with studies consistently reporting the induction of hepatocellular neoplasms and hemangiosarcomas. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of N-Nitrosomorpholine (NMOR) in Rats

| Species/Strain | Route of Administration | Dosing Regimen | Duration of Study | Key Findings | Reference |

| F-344 Rats (female) | Drinking water | Total doses ranging from 0.7 mg to 250 mg per rat | Up to 100 weeks | Statistically significant increase in benign and malignant hepatocellular neoplasms at all doses. Significant incidence of hemangiosarcomas at higher doses. TD50 for liver neoplasms: 25 mg total dose. | [9] |

| Sprague-Dawley Rats (male) | Drinking water | 8 mg/kg daily | 165 days (average) | 14 out of 16 animals died of liver cancer. | [10] |

| Rats | Intravenous injection | 10 mg/kg once per week | 440 days (average) | 2 out of 5 animals died of cancer of the nasal region, and 1 of liver cancer. | [10] |

Table 2: Acute Toxicity of N-Nitrosomorpholine (NMOR)

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 282 mg/kg |

Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of NMOR is attributed to its metabolic activation into a reactive electrophile that can bind to cellular macromolecules, including DNA. This process is initiated by the hydroxylation of the carbon atom adjacent to the nitroso group, a reaction primarily catalyzed by cytochrome P450 enzymes. The resulting unstable intermediate decomposes to form a diazonium ion, which is a potent alkylating agent. This ion can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause miscoding during DNA replication, leading to mutations and, ultimately, the initiation of cancer.

Carcinogenicity of Morpholine and Other Derivatives

Morpholine

The carcinogenicity of morpholine has been evaluated in several animal studies. The IARC has concluded that there is "inadequate evidence" for the carcinogenicity of morpholine in experimental animals, and it is "not classifiable as to its carcinogenicity to humans" (Group 3).[1] Studies in rats and mice have generally not shown a significant increase in tumor incidence following oral or inhalation exposure to morpholine.[6]

Other Morpholine Derivatives

The carcinogenic potential of other morpholine derivatives is less well-studied. The genotoxicity of a substance is often used as an indicator of its carcinogenic potential.

Table 3: Genotoxicity of Selected Morpholine Derivatives

| Compound | Assay | Result | Reference |

| Morpholine | Ames Test | Negative | [6] |

| Morpholine | Rat Hepatocyte/DNA Repair | Negative | [11] |

| N-Methylmorpholine Oxide | Rat Hepatocyte/DNA Repair | Negative | [11] |

| N-Hydroxymorpholine | Rat Hepatocyte/DNA Repair | Negative | [11] |

| 3-Morpholinone | Rat Hepatocyte/DNA Repair | Negative | [11] |

| N-Butylmorpholine | Rat Hepatocyte/DNA Repair | Negative | [11] |

| N-Hydroxyethylmorpholine | Rat Hepatocyte/DNA Repair | Positive | [11] |

| N-Methylmorpholine | Teratogenicity (Rat) | Fetotoxic and teratogenic at maternally toxic doses | [12] |

| N-Ethylmorpholine | Ames Test | Negative | [13] |

Morpholine-Containing Pharmaceuticals

Several pharmaceuticals contain a morpholine moiety. While the morpholine ring itself is not considered carcinogenic, its presence raises theoretical concerns about the potential for in vivo nitrosation. The safety profiles of some of these drugs have been extensively studied:

-

Gefitinib: An anticancer agent. Long-term carcinogenicity studies have not been conducted. It is used to treat cancer, and its benefits are considered to outweigh the potential risks in that context.[14][15][16][17]

-

Linezolid: An antibiotic. Carcinogenicity studies in animals have not shown evidence of a carcinogenic potential.[4][18][19][20]

-

Phendimetrazine: An appetite suppressant. There is no conclusive evidence to suggest it is carcinogenic.[5][21][22]

For new drug candidates containing a morpholine moiety, a thorough assessment of their potential to form N-nitroso derivatives and their genotoxic and carcinogenic potential is a critical part of the preclinical safety evaluation.

Experimental Protocols for Carcinogenicity Assessment

Standardized protocols are essential for the reliable assessment of the carcinogenic potential of chemical compounds. The following sections outline the key methodologies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[23][24]

Experimental Workflow:

Methodology in Detail:

-

Strain Selection: Use a set of Salmonella typhimurium strains with different known mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic conversion to become mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Evaluation: A significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control indicates a mutagenic potential.[25][26][27]

Rodent Carcinogenicity Bioassay - OECD 451

This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance over the lifetime of an animal.

Experimental Workflow:

Methodology in Detail:

-

Animal Model: Typically conducted in two rodent species, usually rats and mice.

-

Dose Selection: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD), which should not significantly shorten the animals' lifespan due to non-cancer effects.

-

Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Observation: Animals are monitored for clinical signs of toxicity and the development of palpable masses.

-

Pathology: At the end of the study, a complete histopathological examination of all organs is performed.

-

Evaluation: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group indicates a carcinogenic potential.

Conclusion and Recommendations

The available evidence strongly indicates that N-nitrosomorpholine, a potential derivative of morpholine, is a potent carcinogen in animal models. The mechanism of action involves metabolic activation to a DNA-reactive electrophile. While morpholine itself has not been shown to be carcinogenic, its potential for conversion to NMOR in vivo necessitates a thorough risk assessment for any new morpholine-containing compound intended for human use.

For drug development professionals, it is crucial to:

-

Evaluate the potential for nitrosamine formation in any drug substance or product containing a morpholine moiety.

-

Conduct thorough genotoxicity testing, including the Ames test and in vitro and in vivo chromosomal aberration assays.

-

Consider the need for long-term carcinogenicity studies based on the drug's intended use, duration of treatment, and the results of genotoxicity assays.

Continued research into the carcinogenicity of a broader range of morpholine derivatives is warranted to ensure the safety of pharmaceuticals and other consumer products containing this common chemical scaffold.

References

- 1. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. N-Nitrosomorpholine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 8. epa.gov [epa.gov]

- 9. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]

- 11. Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat hepatocyte primary culture/DNA repair test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Re‐Evaluating Acceptable Intake: A Comparative Study of N‐Nitrosomorpholine and N‐Nitroso Reboxetine Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Safety of gefitinib in non-small cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oncologynewscentral.com [oncologynewscentral.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. pdf.hres.ca [pdf.hres.ca]

- 20. Linezolid: MedlinePlus Drug Information [medlineplus.gov]

- 21. meetaugust.ai [meetaugust.ai]

- 22. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]

- 23. Ames test - Wikipedia [en.wikipedia.org]

- 24. enamine.net [enamine.net]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. microbiologyinfo.com [microbiologyinfo.com]

- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Morpholine Oleate: A Technical Deep Dive into its History, Synthesis, and Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine oleate, a salt formed from the neutralization of oleic acid with morpholine, has carved a niche for itself as a versatile surfactant with a history rooted in industrial applications and a growing presence in cosmetic and potentially pharmaceutical formulations. This technical guide provides a comprehensive overview of morpholine oleate, detailing its history, synthesis, and physicochemical properties. While extensive quantitative data on its surfactant properties remains elusive in publicly available literature, this document collates existing information and provides a framework for its experimental determination. A significant gap exists in the understanding of its interaction with biological signaling pathways, a critical consideration for its use in drug development.

History and Discovery

The exploration of morpholine oleate as a surface-active agent dates back to the mid-20th century. Initially, its potential was recognized in the realm of industrial cleaners. The combination of oleic acid, a readily available fatty acid, and morpholine, a cyclic secondary amine, yielded a salt with effective emulsifying properties.

Its application later expanded to the formulation of water-resistant waxes and polishes. The volatile nature of morpholine was advantageous in these contexts; as the emulsion dried, the morpholine would evaporate, leaving behind a durable, water-repellent film. A notable example is its use in carnauba wax emulsions for automotive and furniture polishes.

In more recent times, cosmetic chemists have turned to morpholine oleate as a milder alternative to traditional soaps and harsh surfactants in cleansing products. Its ability to effectively remove oils and makeup while being gentle on the skin has led to its inclusion in facial cleansers, micellar waters, and body washes.

Synthesis and Physicochemical Properties

Morpholine oleate is synthesized through a straightforward acid-base neutralization reaction between oleic acid and morpholine.

Experimental Protocol: General Synthesis of Morpholine Oleate

Materials:

-

Oleic Acid (technical grade or higher)

-

Morpholine (reagent grade)

-

Suitable solvent (e.g., ethanol or isopropanol, optional)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser (if heating under reflux)

-

Rotary evaporator (for solvent removal)

Procedure:

-

In a reaction vessel, dissolve a known molar equivalent of oleic acid in a suitable solvent, if desired. The use of a solvent can aid in controlling the viscosity and temperature of the reaction.

-

With continuous stirring, slowly add one molar equivalent of morpholine to the oleic acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.

-

If a solvent is used and the reaction is performed at an elevated temperature, fit the reaction vessel with a condenser and heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After the reaction is complete, if a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

-

The resulting morpholine oleate can be further purified if necessary, for example, by washing with a non-polar solvent to remove any unreacted oleic acid, followed by drying.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for desired purity and yield.

Physicochemical Properties

A summary of the known physicochemical properties of morpholine oleate is presented in Table 1.

| Property | Value |

| Molecular Formula | C22H43NO3 |

| Molecular Weight | 369.58 g/mol |

| Appearance | Liquid |

| CAS Number | 1095-66-5 |

| Primary Function | Surfactant, Emulsifying Agent |

Surfactant Properties and Applications

As a surfactant, morpholine oleate possesses both a hydrophilic head (the morpholinium ion) and a lipophilic tail (the oleate chain). This amphiphilic nature allows it to reduce the interfacial tension between oil and water, enabling the formation of stable emulsions.

Quantitative Data

Table 2: Example Formulation of a Carnauba Wax Polish

| Component | Parts by Weight |

| Carnauba Wax | 11.2 |

| Oleic Acid | 2.4 |

| Morpholine | 2.2 |

| Water | 67.0 |

In this formulation, morpholine and oleic acid react in situ to form morpholine oleate, which then acts as the emulsifier for the carnauba wax in water.

Experimental Protocols for Characterization

To thoroughly characterize morpholine oleate as a surfactant, the following experimental protocols are recommended:

3.2.1. Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

Methodology:

-

Prepare a series of aqueous solutions of morpholine oleate with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

3.2.2. Evaluation of Emulsifying Properties

The effectiveness of morpholine oleate as an emulsifier can be assessed by preparing oil-in-water emulsions and evaluating their stability.

Methodology:

-

Prepare an aqueous solution of morpholine oleate at a concentration above its CMC.

-

Gradually add a known volume of a non-polar oil (e.g., mineral oil or a vegetable oil) to the aqueous solution while homogenizing at high speed.

-

Characterize the resulting emulsion by:

-

Droplet Size Analysis: Use techniques like dynamic light scattering (DLS) to measure the average droplet size and polydispersity index.

-

Stability Studies: Monitor the emulsion over time for signs of instability such as creaming, coalescence, or phase separation. This can be done visually or by measuring changes in droplet size distribution over time.

-

Signaling Pathways and Considerations for Drug Development

A critical aspect of evaluating any compound for pharmaceutical applications is its interaction with biological systems, including cellular signaling pathways. Currently, there is no publicly available research detailing the effects of morpholine oleate on any specific signaling pathways.

The oleate component, being a fatty acid, could potentially interact with pathways involved in lipid metabolism and signaling. For instance, oleic acid itself has been shown to influence pathways related to mitogen-activated protein kinase (MAPK), insulin signaling, and hypoxia. However, it is crucial to note that the biological activity of oleate can be significantly altered when it is part of a salt like morpholine oleate.

Logical Workflow for Investigating Biological Activity

For researchers considering morpholine oleate in drug delivery or other pharmaceutical applications, a systematic investigation of its biological effects is imperative.

Caption: Workflow for investigating the biological activity of morpholine oleate.

Conclusion and Future Directions

Morpholine oleate is a surfactant with a long history of use in industrial and cosmetic applications. Its synthesis is straightforward, and it demonstrates effective emulsifying properties. However, a significant lack of publicly available quantitative data on its surfactant characteristics, particularly its CMC, hinders a complete understanding of its behavior. Furthermore, the absence of any data on its interaction with cellular signaling pathways is a major knowledge gap that must be addressed before its potential in drug development can be seriously considered. Future research should focus on the systematic characterization of its surfactant properties and a thorough investigation of its biological activity to ensure its safety and efficacy in any potential pharmaceutical applications.

The Foundational Principles of Morpholine Salts as Corrosion Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing morpholine and its salts as effective corrosion inhibitors. With a focus on foundational research, this document provides a comprehensive overview of their mechanism of action, quantitative performance data, and detailed experimental protocols for evaluation.

Introduction to Morpholine and Its Salts in Corrosion Inhibition

Morpholine, a versatile organic compound, and its various salts have garnered significant attention as corrosion inhibitors, particularly for protecting metallic substrates such as carbon steel.[1][2] Their efficacy stems from their ability to form a protective barrier on the metal surface, mitigating the destructive effects of corrosive environments.[3][4] This guide will explore the fundamental aspects of their performance, drawing upon key research findings.

Mechanism of Corrosion Inhibition

The primary mechanism by which morpholine salts inhibit corrosion involves the formation of a protective film on the metal surface through a combination of physical and chemical adsorption.[1][2] The nitrogen and oxygen atoms within the morpholine structure play a pivotal role in coordinating with metal atoms, such as iron, to create a stable, adsorbed layer.[1][4]

This process can be visualized as a multi-step signaling pathway:

Caption: Corrosion inhibition mechanism of morpholine salts.

In the case of volatile corrosion inhibitors (VCIs), the morpholine salt volatilizes and then dissolves into the thin liquid film present on the metal surface.[1] Within this aqueous layer, the salt dissociates into its constituent morpholine cations and anions. The morpholine cations subsequently adsorb onto the cathodic sites of the metal, while the anions adsorb onto the anodic sites. This dual-site adsorption effectively stifles both the anodic and cathodic reactions of the corrosion process, leading to the formation of a comprehensive protective film.[1]

Quantitative Performance Data of Morpholine Salts

The corrosion inhibition efficiency of various morpholine salts has been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of their performance.

| Morpholine Salt | Concentration (g/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference Metal | Corrosive Medium |

| Blank (No Inhibitor) | - | - | - | 20# Steel | 3.5% NaCl |

| Morpholine Formate | 10 | - | - | 20# Steel | 3.5% NaCl |

| Morpholine Acetate | 10 | - | - | 20# Steel | 3.5% NaCl |

| Morpholine Propionate | 10 | - | - | 20# Steel | 3.5% NaCl |

| Morpholine Benzoate | 10 | - | >85 | 20# Steel | 3.5% NaCl |

| Morpholine Carbonate | 10 | - | >85 | 20# Steel | 3.5% NaCl |

Data extracted from a study on morpholine salt VCIs, highlighting the superior performance of morpholine benzoate and carbonate.[1][2]

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference Metal | Corrosive Medium |

| MPO | 300 | 90.3 | N80 Steel | 1.0 M HCl |

| MPPO | 300 | 91.4 | N80 Steel | 1.0 M HCl |

Data for morpholine Mannich base inhibitors, MPO (3-morpholino-1-phenylpropan-1-one) and MPPO (3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one).[5]

Experimental Protocols for Evaluation

The evaluation of corrosion inhibitors relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments cited in the foundational research of morpholine salts.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

Protocol:

-

Sample Preparation: Prepare metal coupons of a defined surface area. Mechanically polish the coupons with progressively finer grades of abrasive paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

-

Immersion: Immerse the coupons in the corrosive solution, both with and without the morpholine salt inhibitor, for a predetermined period at a constant temperature.

-

Cleaning: After the immersion period, remove the coupons and clean them according to standard procedures to remove any corrosion products. This may involve using a specific cleaning solution and gentle brushing.

-

Final Weighing: Rinse the cleaned coupons with deionized water and solvent, dry them thoroughly, and reweigh them.

-

Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

-

CR = (K × W) / (A × T × D)

-

Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

-

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal-electrolyte interface.

Protocol:

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

-

Measurement: Apply a small amplitude AC sinusoidal voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode at the OCP.

-

Data Acquisition: Measure the resulting current response. The impedance is calculated as the ratio of the applied voltage to the measured current.

-

Analysis: The data is typically represented as Nyquist and Bode plots. The plots are then fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

Potentiodynamic Polarization (PDP)

PDP measurements are used to determine the corrosion current density (icorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Protocol:

-

Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.

-

Stabilization: Allow the OCP to stabilize.

-

Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).

-

Data Acquisition: Record the resulting current density as a function of the applied potential.

-

Analysis: Plot the data as a Tafel plot (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate.

Experimental and Evaluation Workflow

The logical flow for the comprehensive evaluation of morpholine salts as corrosion inhibitors can be visualized as follows:

References

Application Note & Protocol: Synthesis of Ethanolamine Morpholine Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine Morpholine Oleate is a mixed-amine salt of oleic acid. Amine salts of fatty acids are versatile compounds with applications ranging from use as surfactants and emulsifiers to roles as corrosion inhibitors and components in drug delivery systems.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of a mixed ethanolamine and morpholine salt of oleic acid. The procedure is based on the principle of acid-base neutralization.[3]

It is important to note that "Ethanolamine Morpholine Oleate" can also refer to a more complex structure synthesized via direct esterification and ring closure of triethanolamine monooleate, as mentioned in some literature for applications like corrosion inhibition.[4] However, this protocol focuses on the more direct and common method of forming a mixed-amine salt.

Synthesis Workflow

The overall workflow for the synthesis and characterization of Ethanolamine Morpholine Oleate is depicted below.

Caption: Workflow for the synthesis and characterization of Ethanolamine Morpholine Oleate.

Experimental Protocol

This protocol describes the synthesis of Ethanolamine Morpholine Oleate via a direct neutralization reaction.

3.1. Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Purity | Notes |

| Oleic Acid | 282.47 | >99% | |

| Ethanolamine | 61.08 | >99% | |

| Morpholine | 87.12 | >99% | |

| Ethanol | 46.07 | Anhydrous | Solvent |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (optional, for reactions above room temperature)

-

Rotary evaporator

-

Standard laboratory glassware

-

FTIR spectrometer

-

NMR spectrometer

3.3. Synthesis Procedure

-

Preparation : In a 250 mL round-bottom flask, dissolve 28.25 g (0.1 mol) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution using a magnetic stirrer until the oleic acid is completely dissolved.

-

Amine Addition : In a separate beaker, prepare a mixture of 3.05 g (0.05 mol) of ethanolamine and 4.36 g (0.05 mol) of morpholine. Note: The molar ratio of the amines can be varied depending on the desired properties of the final product. A 1:1 molar ratio is used in this protocol.

-

Reaction : Transfer the amine mixture to a dropping funnel. Add the amine mixture dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature of the reaction mixture between 25-30°C by using a water bath if necessary.

-

Reaction Completion : After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Solvent Removal : Remove the ethanol using a rotary evaporator under reduced pressure.

-

Final Product : The resulting product is a viscous liquid, the mixed ethanolamine morpholine oleate salt. Store the final product in a well-sealed container.

Characterization

The formation of the amine salt can be confirmed by spectroscopic methods.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of the salt can be identified by changes in the infrared spectrum compared to the starting materials.

| Functional Group | Expected Wavenumber (cm⁻¹) | Observation |

| O-H (Carboxylic Acid) | ~3000 (broad) | Disappearance or significant reduction in the broad O-H stretch of oleic acid. |

| C=O (Carboxylic Acid) | ~1710 | Shift of the carbonyl peak to a lower wavenumber (~1550-1610 cm⁻¹) corresponding to the carboxylate anion (COO⁻).[5] |

| N-H (Amine) | ~3300-3400 | Broadening and shifting of the N-H stretching bands due to the formation of the ammonium cation (NH₃⁺ and NH₂⁺).[5] |

| N-H bend (Ammonium) | ~1600 | Appearance of new bands in this region corresponding to the N-H bending of the ammonium ions. |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the product.

¹H NMR:

-

Oleate Chain : The characteristic signals for the olefinic protons (~5.3 ppm) and the long alkyl chain of the oleate will be present.[6]

-

Amine Protons : The chemical shifts of the protons on the carbons adjacent to the nitrogen in ethanolamine and morpholine will shift upon protonation. The N-H protons will appear as broad signals.

¹³C NMR:

-

Carbonyl Carbon : The chemical shift of the carbonyl carbon of oleic acid will shift downfield upon formation of the carboxylate.

-

Amine Carbons : The carbons of ethanolamine and morpholine will also show a shift in their resonance frequencies.

Signaling Pathways and Applications

While specific signaling pathways for "ethanolamine morpholine oleate" are not well-defined in the literature, amine salts of fatty acids are known to interact with cell membranes due to their amphiphilic nature. This property is exploited in drug delivery systems to enhance the solubility and permeability of therapeutic agents. The diagram below illustrates a hypothetical mechanism of how such a compound might interact with a cell membrane to facilitate drug delivery.

Caption: Hypothetical interaction of a drug-oleate complex with a cell membrane.

Conclusion

This document provides a comprehensive protocol for the synthesis and characterization of ethanolamine morpholine oleate as a mixed-amine salt. The described methods are based on established principles of organic chemistry and provide a foundation for researchers to produce and analyze this compound for various applications. Further optimization of the molar ratios of the amines and reaction conditions may be necessary to achieve desired physicochemical properties for specific applications.

References

Application of Morpholine Oleate as a Corrosion Inhibitor for Mild Steel in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial cleaning, pickling, and oil and gas exploration. This susceptibility necessitates the use of corrosion inhibitors to extend the lifespan and maintain the integrity of mild steel components. Morpholine oleate has emerged as a promising corrosion inhibitor due to its effective film-forming properties and the presence of heteroatoms (nitrogen and oxygen) that facilitate strong adsorption onto the metal surface. This document provides detailed application notes and experimental protocols for evaluating the efficacy of morpholine oleate as a corrosion inhibitor for mild steel in acidic solutions.

Mechanism of Action

Morpholine oleate functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The oleate component, a long-chain fatty acid, contributes to the formation of a hydrophobic barrier on the mild steel surface. The morpholine moiety, with its nitrogen and oxygen atoms, acts as the primary adsorption center. These heteroatoms donate lone pair electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (stronger, bond-forming interactions), resulting in a protective film that isolates the metal from the corrosive acidic environment.[1]

Data Presentation

The following table summarizes the inhibition efficiency of a related compound, ethanolamine morpholine oleate, in 10 vol.-% HCl and 10 vol.-% H₂SO₄ solutions at various concentrations and temperatures, as determined by the potentiodynamic polarization technique.[2]

| Acid Solution | Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |

| 10 vol.-% HCl | 50 | 25 | 85.0 |

| 100 | 25 | 90.0 | |

| 150 | 25 | 92.5 | |

| 250 | 25 | 95.0 | |

| 250 | 45 | 91.0 | |

| 250 | 60 | 88.0 | |

| 10 vol.-% H₂SO₄ | 50 | 25 | 78.0 |

| 100 | 25 | 82.0 | |

| 150 | 25 | 85.0 | |

| 250 | 25 | 88.0 | |

| 250 | 45 | 84.0 | |

| 250 | 60 | 80.0 |

Experimental Protocols

Synthesis of Morpholine Oleate

Morpholine oleate can be synthesized through a direct reaction between morpholine and oleic acid.

Materials:

-

Morpholine

-

Oleic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve equimolar amounts of oleic acid and morpholine in toluene.

-

Heat the mixture to reflux with continuous stirring.

-

Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene using a rotary evaporator to obtain the morpholine oleate product.

-

Characterize the synthesized product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide linkage.

Evaluation of Corrosion Inhibition Efficiency

The following diagram illustrates the general workflow for evaluating the performance of morpholine oleate as a corrosion inhibitor.

Experimental workflow for corrosion inhibitor evaluation.

-

Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

-

Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

-

Degrease the polished coupons with acetone, rinse with distilled water, and dry them in a stream of warm air.

-

Store the prepared coupons in a desiccator until use.

-

Prepare the desired acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with distilled water.

-

Prepare a stock solution of morpholine oleate in a suitable solvent (e.g., ethanol or the acidic solution itself).

-

Prepare the test solutions by adding different concentrations of the morpholine oleate stock solution to the acidic solution.

-

Weigh the prepared mild steel coupons accurately using an analytical balance.

-

Immerse the coupons in the acidic solutions with and without different concentrations of morpholine oleate for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons from the solutions.

-

Clean the coupons with a cleaning solution (e.g., Clarke's solution: 20 g Sb₂O₃ + 50 g SnCl₂ in 1 L of concentrated HCl) to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Weigh the cleaned and dried coupons again.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

IE% = [(CR₀ - CRᵢ) / CR₀] × 100

Where:

-

ΔW is the weight loss in milligrams.

-

A is the surface area of the coupon in cm².

-

T is the immersion time in hours.

-

ρ is the density of mild steel in g/cm³.

-

CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical tests are performed using a three-electrode cell setup consisting of the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

a) Potentiodynamic Polarization (PDP)

-

Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency using:

IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS)

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plot (|Z| and phase angle vs. frequency).

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

A larger Rct value in the presence of the inhibitor indicates higher corrosion resistance.

-

Calculate the inhibition efficiency using:

IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

Where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Corrosion Inhibition Mechanism Visualization

The following diagram illustrates the proposed mechanism of corrosion inhibition by morpholine oleate on a mild steel surface in an acidic medium.

Inhibition mechanism of morpholine oleate on mild steel.

Conclusion

Morpholine oleate demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The provided protocols offer a comprehensive framework for its evaluation, enabling researchers to quantify its effectiveness and understand its mechanism of action. The combination of weight loss and electrochemical methods provides a robust assessment of the inhibitor's performance, which is crucial for its application in industrial settings. Further surface analysis techniques can provide deeper insights into the protective film's morphology and composition.

References

Application Notes & Protocols: Evaluating the Effectiveness of Morpholine Oleate as a Corrosion Inhibitor

Introduction

Morpholine and its derivatives are widely recognized as effective corrosion inhibitors, particularly in steam condensate systems and for various metals like steel, copper, and zinc.[1][2][3] Morpholine Oleate, a salt formed from morpholine and oleic acid, functions primarily as a film-forming inhibitor.[2] Its molecules adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[4][5] The mechanism involves the polar head of the molecule (containing nitrogen and oxygen atoms) coordinating with the metal surface, while the long, non-polar hydrocarbon tail forms a hydrophobic layer.[4][6] This document provides detailed methodologies for evaluating the corrosion inhibition efficiency of Morpholine Oleate.

1.0 Experimental Methodologies

The effectiveness of a corrosion inhibitor is typically evaluated through a combination of gravimetric and electrochemical techniques. These methods provide quantitative data on corrosion rates and the inhibitor's mechanism of action.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a period of exposure.[7][8][9] It involves measuring the loss in weight of a metal specimen (coupon) after immersion in a corrosive medium with and without the inhibitor.[7][10]

Logical Workflow for Weight Loss Experiment

Caption: Workflow for the gravimetric weight loss method.

Protocol 1.1: Weight Loss Measurement

1. Materials and Equipment:

-

Metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.1cm)

-

Abrasive papers (various grits, e.g., 200, 400, 600, 800)

-

Acetone and distilled water for cleaning

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat

-

Glass beakers and hooks for suspending coupons

-

Corrosive medium (e.g., 1M HCl or 10 vol.-% H₂SO₄)

-

Morpholine Oleate inhibitor

2. Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

-

Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the weight (W₁).

-

Solution Preparation: Prepare the corrosive solution (blank) and several solutions containing different concentrations of Morpholine Oleate (e.g., 50, 100, 150, 250 ppm).[11][12]

-

Immersion: Suspend one coupon in each beaker containing the blank and inhibitor solutions. Ensure the coupons are fully immersed.

-

Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C, 45°C, 60°C) for a fixed duration (e.g., 6, 12, or 24 hours).[11][12]

-

Final Weighing: After the immersion period, retrieve the coupons. Clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W₂).

3. Calculations:

-

Corrosion Rate (CR):

-

CR (g cm⁻² h⁻¹) = (W₁ - W₂) / (A × t)

-

Where:

-

W₁ = Initial weight (g)

-

W₂ = Final weight (g)

-

A = Surface area of the coupon (cm²)

-

t = Immersion time (h)

-

-

-

Inhibition Efficiency (η%):

-

η% = [(CR₀ - CRᵢ) / CR₀] × 100

-

Where:

-

CR₀ = Corrosion rate in the blank solution

-

CRᵢ = Corrosion rate in the inhibitor solution

-

-

Example Data Presentation: Weight Loss

| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (η%) |

| 0 (Blank) | 16.80 | 3.27 x 10⁻⁴ | - |

| 50 | 4.20 | 0.82 x 10⁻⁴ | 75.0 |

| 100 | 2.52 | 0.49 x 10⁻⁴ | 85.0 |

| 150 | 1.51 | 0.29 x 10⁻⁴ | 91.0 |

| 250 | 0.84 | 0.16 x 10⁻⁴ | 95.0 |

Electrochemical Methods

Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, including whether the inhibitor acts on anodic, cathodic, or both reactions.[7][13] A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[14]

Experimental Setup for Electrochemical Tests

Caption: A standard three-electrode electrochemical cell setup.

Protocol 1.2.1: Potentiodynamic Polarization (Tafel Plots)

This technique measures the relationship between the applied potential and the resulting current, providing information on corrosion potential (Ecorr), corrosion current density (icorr), and the anodic/cathodic behavior.[11][13]

1. Procedure:

-

Prepare the metal sample as the working electrode, ensuring a defined surface area is exposed to the electrolyte.

-

Immerse the three electrodes in the test solution (blank or with inhibitor).

-

Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[11]

-

Record the resulting current density to generate a Tafel plot (log(i) vs. E).

2. Data Analysis:

-

Corrosion Current Density (icorr): Determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower icorr value indicates better corrosion protection.

-

Inhibition Efficiency (η%):

-

η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

-

Where:

-

icorr₀ = Corrosion current density in the blank solution

-

icorrᵢ = Corrosion current density in the inhibitor solution

-

-